Haptamide B vs. Haptamide A: 15-Fold Superior Binding Affinity to Hap3p
Haptamide B exhibits a 15-fold improvement in binding affinity for Hap3p compared to its parent compound, Haptamide A, as measured by surface plasmon resonance (SPR) [1]. This direct head-to-head comparison was conducted in the same study under identical assay conditions, establishing Haptamide B as the more potent ligand for the Hap2/3/4/5p transcription factor complex [1].
| Evidence Dimension | Binding affinity (KD) for Hap3p |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Haptamide A: 5.03 µM (5,030 nM) |
| Quantified Difference | 15-fold improvement (5,030 nM / 330 nM) |
| Conditions | Surface plasmon resonance (SPR) analysis |
Why This Matters
This quantitative superiority directly translates to a lower required working concentration in cell-based assays, reducing potential off-target effects and conserving compound stock.
- [1] Koehler, A. N.; Shamji, A. F.; Schreiber, S. L. Discovery of an Inhibitor of a Transcription Factor Using Small Molecule Microarrays and Diversity-Oriented Synthesis. J. Am. Chem. Soc. 2003, 125 (28), 8420–8421. View Source
